molecular formula C10H13F2NO B3030637 2-Butoxy-3,4-difluoroaniline CAS No. 935251-05-1

2-Butoxy-3,4-difluoroaniline

Cat. No. B3030637
M. Wt: 201.21
InChI Key: SVSDYNGJRKOJBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the synthesis of 2-Butoxy-3,4-difluoroaniline is not explicitly described in the provided papers, the methodologies for synthesizing related fluorinated aromatic compounds can be insightful. The papers do not mention the synthesis of the exact compound , but they do discuss the synthesis of other fluorinated compounds, which often involves the introduction of fluorine or trifluoromethyl groups into the molecule. For example, the synthesis of a trifluoromethyl-substituted compound is achieved through acylation and subsequent reactions with hydroxylamine and hydrazine . This suggests that similar strategies could potentially be applied to synthesize 2-Butoxy-3,4-difluoroaniline, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 2-Butoxy-3,4-difluoroaniline would be expected to feature a planar aromatic ring due to the nature of sp2 hybridization of the carbon atoms in the benzene ring. The electron-withdrawing effect of the fluorine atoms would influence the electron density of the aromatic system, potentially affecting its reactivity. The papers provided do not discuss the molecular structure of 2-Butoxy-3,4-difluoroaniline, but they do provide insights into the structural analysis of other fluorinated compounds. For instance, X-ray structural analysis of a trifluoromethyl-substituted pyrazole shows almost planar rings, which is a common feature of aromatic compounds .

Chemical Reactions Analysis

The chemical reactions of 2-Butoxy-3,4-difluoroaniline are not covered in the provided papers. However, the reactivity of aromatic amines typically includes nucleophilic substitution reactions, where the amine group can be acylated or alkylated. The presence of electron-withdrawing fluorine atoms would make the amine less nucleophilic. The papers discuss reactions of fluorinated compounds, such as the reaction of a dinitromethyl group modified to a dinitrofluoromethyl group , which could provide some context for the types of reactions that fluorinated aromatic compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Butoxy-3,4-difluoroaniline, such as melting point, boiling point, solubility, and stability, are not detailed in the provided papers. However, the introduction of fluorine atoms typically increases the compound's stability and could affect its boiling point due to the strong carbon-fluorine bond. The butoxy group would contribute to the compound's solubility in organic solvents. The papers do not provide specific information on the properties of 2-Butoxy-3,4-difluoroaniline but do describe the synthesis and structural analysis of related fluorinated compounds, which can be used to infer some general properties .

Scientific Research Applications

Kinetic Studies of 2-Butoxy Radicals

The kinetic behavior of 2-butoxy radicals, closely related to the structure of 2-Butoxy-3,4-difluoroaniline, has been directly monitored for the first time in scientific research. The study focused on the reactions of 2-butoxy with NO and O2, using laser-induced fluorescence to investigate. This research provides foundational knowledge for understanding the reactivity and potential applications of similar compounds in various scientific fields, including atmospheric chemistry and environmental science (Deng et al., 2000).

Quantum Chemical Computational Studies

Quantum chemical computational studies have explored the properties of 2,4-difluoroaniline, which shares structural similarities with 2-Butoxy-3,4-difluoroaniline, particularly in the presence of fluoro groups on the aromatic ring. Such studies provide insights into the hyperpolarizability, frontier molecular orbital analysis, and potential nonlinear optical (NLO) applications of these compounds. The findings suggest that these molecules could be promising candidates for NLO applications, contributing to the advancement of materials science and photonic technologies (Selvam et al., 2020).

Spectroscopic and Quantum Chemical Studies

Spectroscopic techniques combined with quantum chemical calculations have been used to study the structural and electronic characteristics of 3,4-difluoroaniline, a molecule related to 2-Butoxy-3,4-difluoroaniline. This approach helps in understanding the molecular structure, vibrational spectra, and electronic properties, which are crucial for designing materials with specific optical and electronic functions. Such research can be applied in fields like sensor development, molecular electronics, and photovoltaics (Kose et al., 2015).

Nephrotoxicity Studies

Research on the nephrotoxic effects of haloanilines, which are structurally related to 2-Butoxy-3,4-difluoroaniline, has provided valuable insights into the potential health risks associated with exposure to such compounds. This research is vital for environmental health science, occupational safety, and public health, guiding regulations and safety measures to protect against exposure to potentially toxic chemicals (Hong et al., 2000).

Safety And Hazards

The safety information for 2-Butoxy-3,4-difluoroaniline indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

2-butoxy-3,4-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c1-2-3-6-14-10-8(13)5-4-7(11)9(10)12/h4-5H,2-3,6,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSDYNGJRKOJBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697086
Record name 2-Butoxy-3,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butoxy-3,4-difluoroaniline

CAS RN

935251-05-1
Record name 2-Butoxy-3,4-difluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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